2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate
Overview
Description
“2,2,2-Trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate” is a chemical compound with the molecular formula C13H10F3NO4 . It has a molecular weight of 301.22 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoroethyl group attached to a carbamate functional group, which is in turn attached to a 4-methyl-2-oxo-2H-chromen-7-yl group .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.452±0.06 g/cm3 and a predicted boiling point of 343.9±42.0 °C .Scientific Research Applications
Catalysis in Asymmetric Hydrogenation
The asymmetric hydrogenation of related carbamates, such as methyl (6,8-difluoro-2H-chromen-3-yl)carbamate, is crucial in the manufacturing of pharmaceuticals like etamicastat. Research by Beliaev (2016) in "Organic Process Research & Development" examines the efficiency of various catalysts like ruthenium and rhodium in this process, emphasizing the importance of catalyst preparation, solvent choice, and reaction conditions for optimal performance (Beliaev, 2016).
Synthesis of Antimicrobial Compounds
A study by Ghashang et al. (2013) in the "Journal of Advanced Research" describes the use of related compounds, such as ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate, synthesized via a solvent-free process. These compounds exhibit significant antimicrobial activity, highlighting the potential of similar carbamates in pharmaceutical research (Ghashang et al., 2013).
Palladium-Catalyzed Functionalization
The chromenone core, similar to the one present in 2,2,2-trifluoroethyl carbamate, is a key structure in many biologically active compounds. Izquierdo et al. (2018) in "Synthesis" discuss how 2-trifluoromethylchromenones, a structurally related group, can be functionalized using palladium-catalyzed coupling reactions. This process creates complex trifluoromethyl heterocycles, indicative of the versatility and potential applications of similar fluorinated compounds (Izquierdo et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is likely that it interacts with its targets and induces changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to be involved in the release of co from the coumarin fragment .
Result of Action
Related compounds have been found to inhibit the denaturation of protein, signifying potential for anti-inflammatory activity .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-7-4-11(18)21-10-5-8(2-3-9(7)10)17-12(19)20-6-13(14,15)16/h2-5H,6H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKCAVIEHUKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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